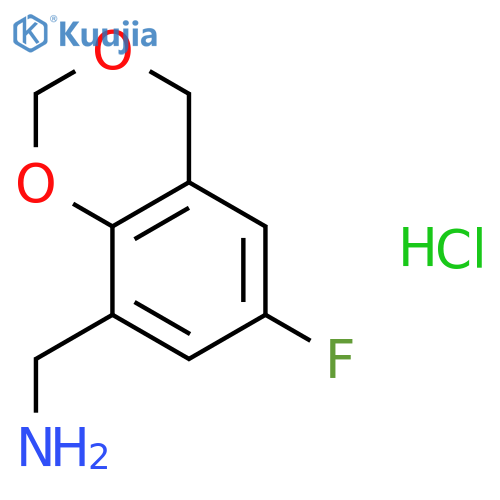

Cas no 859833-12-8 ((6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride)

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine,hydrochloride

- 4H-1,3-Benzodioxin-8-methanamine,6-fluoro-, hydrochloride (1:1)

- (6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride

- (6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride

- BB_SC-9269

- Z1013767708

- J-501674

- 1-(6-Fluoro-2H,4H-1,3-benzodioxin-8-yl)methanamine--hydrogen chloride (1/1)

- 859833-12-8

- EN300-65296

- (6-luoro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride

- MS-22349

- 1-(6-FLUORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHANAMINE HYDROCHLORIDE

- DTXSID70594461

- (6-Fluoro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride

- (6-fluoro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride

- MFCD07772790

- CHEBI:194792

- SCHEMBL2460792

- AKOS016397760

- (6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride

-

- MDL: MFCD07772790

- インチ: InChI=1S/C9H10FNO2.ClH/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9;/h1-2H,3-5,11H2;1H

- InChIKey: FBHYQVQESWEYTE-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C(=CC(=C2)F)CN)OCO1.Cl

計算された属性

- せいみつぶんしりょう: 219.04600

- どういたいしつりょう: 219.0462344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

- ゆうかいてん: 217 °C

- ふってん: 343.8°C at 760 mmHg

- フラッシュポイント: 161.7°C

- PSA: 44.48000

- LogP: 2.65320

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-65296-0.5g |

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride |

859833-12-8 | 95% | 0.5g |

$601.0 | 2023-02-13 | |

| TRC | F600910-50mg |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride |

859833-12-8 | 50mg |

$ 70.00 | 2022-06-04 | ||

| Enamine | EN300-65296-0.25g |

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride |

859833-12-8 | 95% | 0.25g |

$383.0 | 2023-02-13 | |

| Enamine | EN300-65296-2.5g |

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride |

859833-12-8 | 95% | 2.5g |

$1509.0 | 2023-02-13 | |

| TRC | F600910-10mg |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride |

859833-12-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F600910-100mg |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride |

859833-12-8 | 100mg |

$ 115.00 | 2022-06-04 | ||

| Enamine | EN300-65296-1.0g |

(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride |

859833-12-8 | 95% | 1.0g |

$770.0 | 2023-02-13 | |

| Aaron | AR00GWML-500mg |

(6-Fluoro-4H-1,3-benzodioxin-8-yl)methylamine hydrochloride |

859833-12-8 | 95% | 500mg |

$79.00 | 2025-02-14 | |

| 1PlusChem | 1P00GWE9-50mg |

(6-FLUORO-4H-1,3-BENZODIOXIN-8-YL)METHYLAMINE HYDROCHLORIDE |

859833-12-8 | 95% | 50mg |

$275.00 | 2024-04-21 | |

| A2B Chem LLC | AH87681-50mg |

(6-FLUORO-4H-1,3-BENZODIOXIN-8-YL)METHYLAMINE HYDROCHLORIDE |

859833-12-8 | 95% | 50mg |

$224.00 | 2024-04-19 |

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

(6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochlorideに関する追加情報

6-フルオロ-4H-1,3-ベンゾジオキシン-8-イルメチルアミン塩酸塩(CAS No. 859833-12-8)の専門的解説

6-フルオロ-4H-1,3-ベンゾジオキシン-8-イルメチルアミン塩酸塩は、有機化学および医薬品研究分野で注目される化合物の一つです。そのCAS番号859833-12-8は、国際的な化学物質データベースで正確な識別を可能にします。本化合物は、ベンゾジオキシン骨格にフルオロ基とメチルアミンが結合した構造を持ち、塩酸塩として安定化されている点が特徴です。

近年、フッ素含有化合物は医薬品開発において代謝安定性や膜透過性の向上が期待できるとして注目されています。特に6-フルオロ-4H-1,3-ベンゾジオキシン-8-イルメチルアミン塩酸塩のような構造は、中枢神経系(CNS)標的薬のリード化合物としての可能性が研究されています。AI創薬(AIドラッグディスカバリー)の進展に伴い、類似構造のベンゾジオキシン誘導体に対する問い合わせが増加している背景もあり、本化合物への関心が高まっています。

合成化学的観点から見ると、859833-12-8の製造プロセスには選択的フッ素化反応と保護基戦略が重要な役割を果たします。特に8位のメチルアミン導入には、過酷な条件を避けるための工夫が必要です。最近のグリーンケミストリーの潮流を受けて、環境負荷の少ない合成法の開発も進められています。

分析技術に関しては、6-フルオロ-4H-1,3-ベンゾジオキシン-8-イルメチルアミン塩酸塩の品質評価にHPLC-MSやNMR分光法が広く用いられます。特に19F-NMRはフッ素原子の位置確認に有効で、構造解析の重要なツールとなっています。研究者からは「ベンゾジオキシン NMRピーク帰属」や「フッ素化化合物の純度評価法」といった検索キーワードが多く見受けられます。

医薬品候補化合物としての可能性では、859833-12-8の受容体親和性や薬物動態特性が研究されています。類似構造の化合物がGタンパク質共役受容体(GPCR)に作用する例が報告されており、神経疾患治療薬開発の観点からも注目されています。ただし、実際の医薬品応用にはさらなる前臨床試験データの蓄積が必要です。

市場動向として、フッ素化ヘテロ環化合物の需要は年々増加しています。2023年の調査では、フッ素含有医薬品中間体市場は前年比8%成長と報告されています。6-���ルオロ-4H-1,3-ベンゾジオキシン-8-イルメチルアミン塩酸塩のような特殊化学品は、カスタム合成サービスにおいて高付加価値製品として扱われる傾向があります。

安全性に関する情報では、859833-12-8を取り扱う際には標準的な実験室防護具(手袋、保護眼鏡など)の使用が推奨されます。適切な廃棄処理方法に関しては、各国の化学物質規制に準拠する必要があります。「フッ素化合物の安全な取り扱い」や「塩酸塩形の安定性」といった実務的な検索ニーズも見られます。

学術研究においては、6-フルオロ-4H-1,3-ベンゾジオキシン-8-イルメチルアミン塩酸塩の結晶構造解析や量子化学計算に関する論文が増加しています。特に分子ドッキングシミュレーションを用いた研究は、本化合物の生物学的活性予測に有用です。研究者コミュニティでは「ベンゾジオキシン誘導体の創薬可能性」に関する議論が活発です。

最後に、859833-12-8の今後の展開として、コンビナトリアルケミストリーによる構造最適化や、プロドラッグデザインへの応用が期待されます。持続可能な開発目標(SDGs)の観点からも、環境調和型合成法の開発が重要な課題となっています。

859833-12-8 ((6-fluoro-4H-1,3-benzodioxin-8-yl)methylamine Hydrochloride) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)